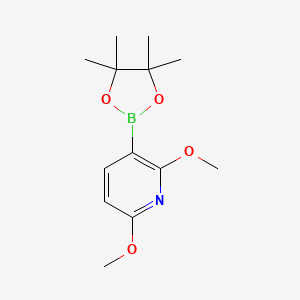
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid
Übersicht
Beschreibung
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Wirkmechanismus
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Mode of Action
The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety and the target protein binding moiety . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .
Biochemical Pathways
In general, protacs modulate protein levels within cells, affecting various biochemical pathways depending on the target protein .
Pharmacokinetics
The design of protacs often considers these properties to ensure optimal bioavailability .
Result of Action
The result of the action of this compound is the degradation of the target protein . By acting as a linker in PROTACs, it facilitates the formation of a ternary complex between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action of this compound, like other PROTACs, can be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules . These factors can affect the stability of the compound, the formation of the ternary complex, and the efficacy of target protein degradation .
Biochemische Analyse
Biochemical Properties
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid serves as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, to facilitate the formation of a ternary complex. This interaction is critical for the successful ubiquitination and degradation of the target protein .
Cellular Effects
The effects of this compound on cellular processes are profound. By facilitating the degradation of specific proteins, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can lead to the suppression of cancer cell proliferation and the induction of apoptosis. Additionally, the compound’s role in protein degradation can modulate various signaling pathways, such as the PI3K/AKT and MAPK pathways, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound functions by forming a ternary complex with an E3 ubiquitin ligase and a target protein. This complex facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. The compound’s structure allows it to bind effectively to both the E3 ligase and the target protein, ensuring the stability and efficacy of the ternary complex. This binding interaction is crucial for the successful ubiquitination and degradation of the target protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is influenced by factors such as temperature and pH, which can affect its efficacy in protein degradation. Studies have shown that the compound remains stable under standard laboratory conditions, but prolonged exposure to extreme conditions can lead to degradation and reduced activity. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in the context of chronic protein degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively induces the degradation of target proteins without causing significant toxicity. At higher doses, there may be adverse effects, including off-target protein degradation and toxicity. Threshold effects have been observed, where a minimum concentration of the compound is required to achieve effective protein degradation. These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes such as E3 ubiquitin ligases and proteasomes, which are key players in the ubiquitin-proteasome system. This interaction facilitates the ubiquitination and degradation of target proteins, thereby regulating protein levels within the cell. The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its efficacy in protein degradation. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability, which determine its ability to reach target proteins within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its intended targets, such as the cytoplasm or nucleus, where it can effectively participate in protein degradation. The precise localization of the compound can influence its efficacy and specificity in degrading target proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperidine ring using tert-butyl chloroformate in the presence of a base such as triethylamine.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Benzoic Acid Attachment: The benzoic acid moiety is attached through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid is primarily used in the development of PROTACs for targeted protein degradation. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a semi-flexible linker that connects the target-binding moiety to the E3 ligase-binding moiety, optimizing the 3D orientation of the degrader and enhancing its drug-like properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another semi-flexible linker used in PROTAC development.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar structure but with different positioning of the benzoic acid moiety.
Uniqueness
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid is unique due to its sulfonyl group, which provides additional sites for chemical modification and enhances its versatility as a linker in PROTACs. This structural feature allows for fine-tuning of the linker properties to optimize the efficacy and selectivity of the PROTAC .
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6S/c1-17(2,3)24-16(21)18-10-8-12(9-11-18)25(22,23)14-7-5-4-6-13(14)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHZVQJKTJTTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375544 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidine-4-sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-97-8 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidine-4-sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]sulfonyl}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)





![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)
![N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1302754.png)



